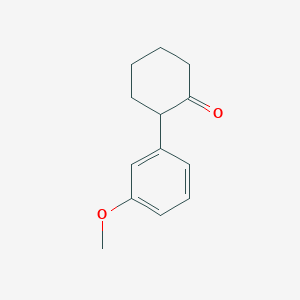
2-(3-Methoxyphenyl)cyclohexanone
Vue d'ensemble
Description
2-(3-Methoxyphenyl)cyclohexanone is a compound that features a cyclohexanone ring with a methoxyphenyl substituent. The presence of the methoxy group and its position on the phenyl ring can significantly influence the chemical behavior and properties of the molecule.
Synthesis Analysis
The synthesis of related methoxycyclohexanone compounds has been explored in various studies. For instance, (S)-2-Methoxycyclohexanone, a key intermediate in the preparation of Tribactam, was synthesized through a series of reactions starting from 1,2-cyclohexene oxide, involving substitution with methanol, esterification, chiral separation, saponification, and oxidation, with a total yield of 14.32% . Another study reported the synthesis of 2-methoxycyclohexanol, which can be related to the target compound, through an alcoholysis reaction of cyclohexene oxide and methanol using a specific catalyst .
Molecular Structure Analysis
The molecular structure of methoxycyclohexanone derivatives has been characterized using various spectroscopic techniques. Infrared spectroscopy and theoretical calculations have been employed to analyze the conformational equilibrium of 2-methoxycyclohexanone, revealing the presence of multiple conformations due to the rotation of the methoxy group . X-ray crystallography has been used to elucidate the structure of related compounds, such as (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone, which showed the presence of non-classic hydrogen bonds and intermolecular C-H...π interactions .
Chemical Reactions Analysis
The reactivity of cyclohexanone derivatives with various reagents has been extensively studied. For example, cyclohexanone reacts with Lawesson's Reagent to form new compounds, such as spiro-trithiaphosphorines and thioketones . The influence of substituents on the stereochemistry of metal hydride reductions of cyclohexanones has been examined, highlighting the steric effects of methoxy groups . Additionally, asymmetric syntheses of cyclohexanone derivatives have been achieved by stereoselective conjugate addition to chiral enones .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxycyclohexanone derivatives have been determined using various analytical methods. The specific heat capacity and standard enthalpy change of combustion of 2-methoxycyclohexanol were measured, providing insight into the thermodynamic properties of these types of compounds . Spectroscopic properties, such as UV-vis and fluorescence spectra, have been characterized for compounds like (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone, revealing information about their electronic structure and potential applications .
Applications De Recherche Scientifique
1. Synthesis of Octahydrophenanthrene
- Application Summary: Octahydrophenanthrene is an important intermediate in the synthesis of morphinans . 2-(3-Methoxyphenyl)cyclohexanone is used as a starting reagent in this process .
- Results or Outcomes: The outcome of this process is the production of octahydrophenanthrene, an important intermediate in the synthesis of morphinans .
2. Synthesis of 2-Methyl-5-Phenyl Morphan
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSVYTBQDRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874441 | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)cyclohexanone | |
CAS RN |
15547-89-4 | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

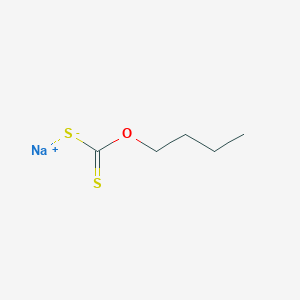
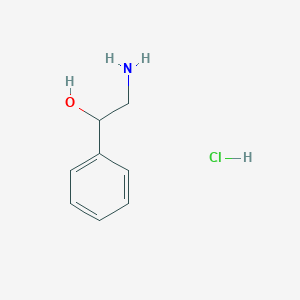
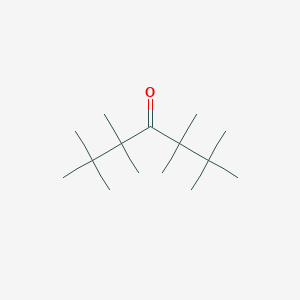
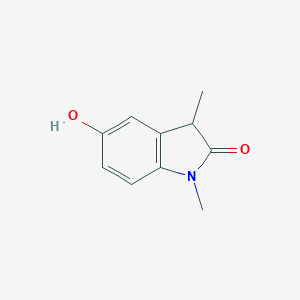
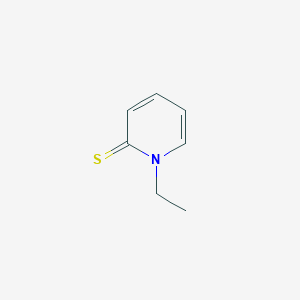
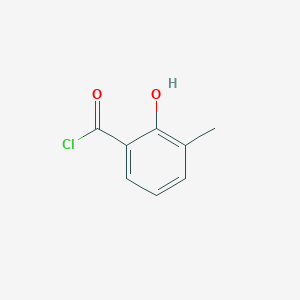

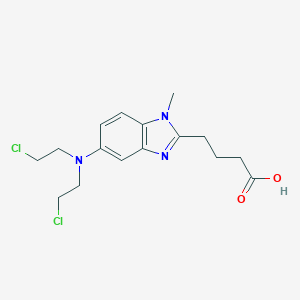
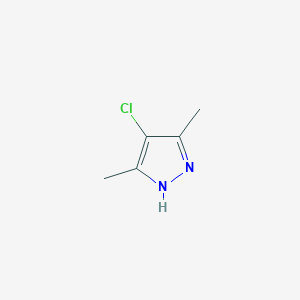
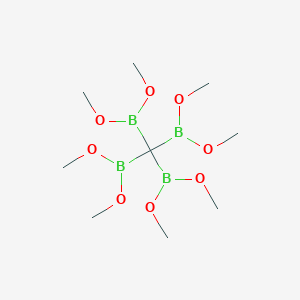
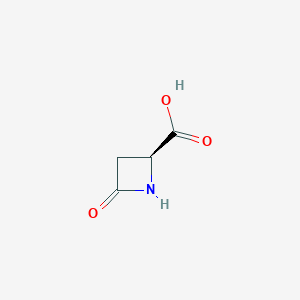
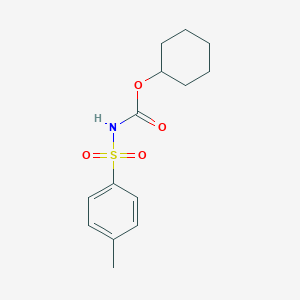
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)
